molecular formula C17H16BrNO3S B14700312 2-Bromo-3-[(4-methylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1h-3-benzazepin-1-one CAS No. 15217-86-4

2-Bromo-3-[(4-methylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1h-3-benzazepin-1-one

Cat. No.: B14700312
CAS No.: 15217-86-4
M. Wt: 394.3 g/mol
InChI Key: CMXKKURPRQZMOI-UHFFFAOYSA-N
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Description

2-Bromo-3-[(4-methylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1h-3-benzazepin-1-one is a complex organic compound that belongs to the class of benzazepines This compound is characterized by the presence of a bromine atom, a sulfonyl group attached to a methylphenyl ring, and a tetrahydrobenzazepinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-[(4-methylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1h-3-benzazepin-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Bromination: Introduction of the bromine atom into the benzazepine core.

    Sulfonylation: Attachment of the sulfonyl group to the methylphenyl ring.

    Cyclization: Formation of the tetrahydrobenzazepinone core through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-[(4-methylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1h-3-benzazepin-1-one undergoes various types of chemical reactions, including:

    Oxidation: Conversion of the sulfonyl group to other functional groups.

    Reduction: Reduction of the bromine atom to form different derivatives.

    Substitution: Replacement of the bromine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce debrominated derivatives.

Scientific Research Applications

2-Bromo-3-[(4-methylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1h-3-benzazepin-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-3-[(4-methylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1h-3-benzazepin-1-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-[(4-methylphenyl)sulfonyl]morpholine
  • 4-Bromo-2-[(4-methylphenyl)sulfonyl]carbohydrazonoylphenyl 2-methylbenzoate

Uniqueness

2-Bromo-3-[(4-methylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1h-3-benzazepin-1-one is unique due to its specific structural features, such as the combination of a bromine atom, sulfonyl group, and tetrahydrobenzazepinone core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

15217-86-4

Molecular Formula

C17H16BrNO3S

Molecular Weight

394.3 g/mol

IUPAC Name

4-bromo-3-(4-methylphenyl)sulfonyl-2,4-dihydro-1H-3-benzazepin-5-one

InChI

InChI=1S/C17H16BrNO3S/c1-12-6-8-14(9-7-12)23(21,22)19-11-10-13-4-2-3-5-15(13)16(20)17(19)18/h2-9,17H,10-11H2,1H3

InChI Key

CMXKKURPRQZMOI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C3C(=O)C2Br

Origin of Product

United States

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